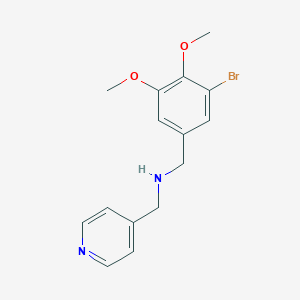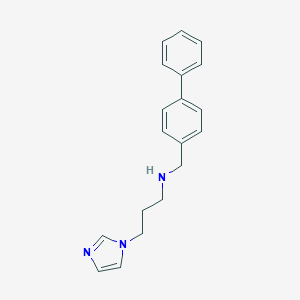
3-(2-Nitrophenyl)-2-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Nitrophenyl)-2-phenylacrylonitrile, also known as Nitro-stilbene, is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 299.3 g/mol.
科学研究应用
3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been used in various scientific research applications, including fluorescence microscopy, chemical sensors, and organic electronics. It has been used as a fluorescent probe for imaging of lipid droplets in cells and tissues. It has also been used as a sensing material for the detection of nitroaromatic compounds in environmental and security applications. In addition, 3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been used as a component in organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.
作用机制
The mechanism of action of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions. It has been shown to bind to the hydrophobic cavities of proteins and induce conformational changes.
Biochemical and Physiological Effects:
3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One advantage of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene is its high stability and solubility in organic solvents. This makes it easy to handle and use in experiments. However, one limitation is its low water solubility, which can make it difficult to use in biological systems. In addition, 3-(2-Nitrophenyl)-2-phenylacrylonitrilene can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of interest is its use as a sensing material for the detection of biomolecules in biological systems. In addition, further studies are needed to fully understand the mechanism of action of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene and its interactions with biological molecules.
合成方法
The synthesis of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene involves the reaction of 2-nitrobenzaldehyde and phenylacetonitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at a temperature of around 60-70°C. The resulting product is then purified by recrystallization to obtain pure 3-(2-Nitrophenyl)-2-phenylacrylonitrilene.
属性
分子式 |
C15H10N2O2 |
|---|---|
分子量 |
250.25 g/mol |
IUPAC 名称 |
(E)-3-(2-nitrophenyl)-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)17(18)19/h1-10H/b14-10- |
InChI 键 |
QKDHOOPDLFPJKV-UVTDQMKNSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
规范 SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276003.png)
![1-(1-ethylpyrrolidin-2-yl)-N-[4-(methylsulfanyl)benzyl]methanamine](/img/structure/B276005.png)
![2-({4-[(3-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276010.png)
![2-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B276011.png)



![4-amino-N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B276019.png)
![{2-Bromo-4-[(isopropylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B276023.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]propan-2-amine](/img/structure/B276024.png)
![2-{4-[(Isobutylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B276025.png)
![4-{2-[(3-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276026.png)
![4-{2-[(4-Pyridinylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B276027.png)
